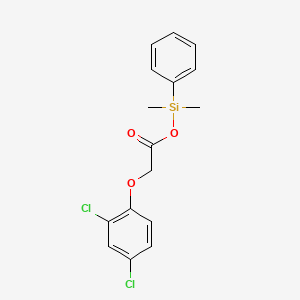
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a 2,4-dichlorophenoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate typically involves the reaction of dimethyl(phenyl)silyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce various substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of biological systems where silicon-containing compounds are of interest.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(phenyl)silyl acetate
- Dimethyl(phenyl)silyl (2,4-dichlorophenyl)acetate
- Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)propionate
Uniqueness
Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is unique due to the presence of both the dimethyl(phenyl)silyl group and the 2,4-dichlorophenoxyacetate moiety. This combination imparts specific chemical and physical properties that make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
92830-47-2 |
|---|---|
Fórmula molecular |
C16H16Cl2O3Si |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
[dimethyl(phenyl)silyl] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H16Cl2O3Si/c1-22(2,13-6-4-3-5-7-13)21-16(19)11-20-15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3 |
Clave InChI |
CVHSIHBDUKTDSV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


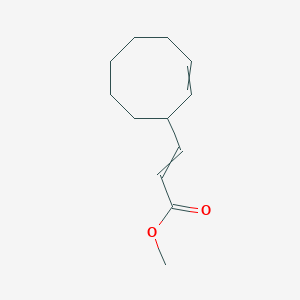
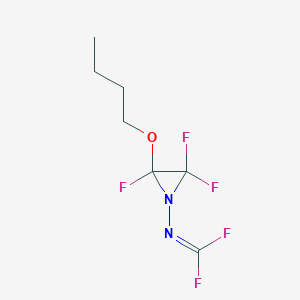
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
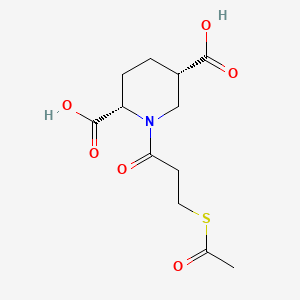
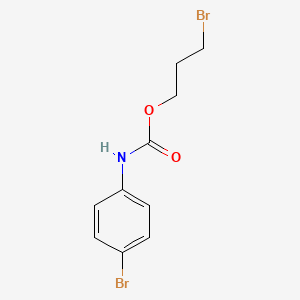
![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
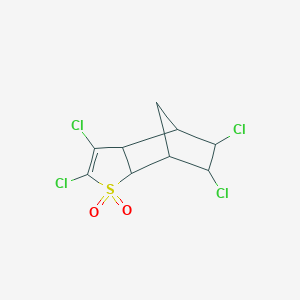
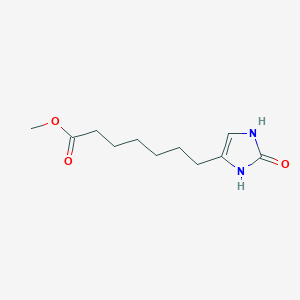
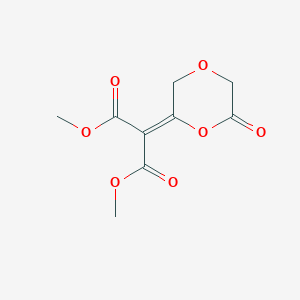
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

